4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by a fused imidazole and pyridine structure. Its molecular formula is C₁₁H₁₂N₄, indicating the presence of four nitrogen atoms within its structure. This compound is part of the imidazopyridine family, known for their diverse pharmacological applications due to their ability to interact with various biological targets. The compound has garnered interest in medicinal chemistry for its potential therapeutic uses, including antimicrobial and anticancer properties.
The synthesis of 4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves several key steps:
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the identity and purity of the synthesized compound. The reaction conditions often require elevated temperatures and may utilize microwave irradiation to enhance yields and reduce reaction times .
The molecular structure of 4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine features a fused ring system that includes both an imidazole and a pyridine moiety. This unique arrangement contributes to its biological activity and chemical properties.
The structural configuration allows for various interactions with biological molecules, enhancing its pharmacological potential.
4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo several types of chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Substitution reactions often involve alkyl halides or acyl chlorides under basic or acidic conditions .
The mechanism of action of 4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves binding interactions with specific biomolecules. For example, it may inhibit enzymes such as aromatase by binding to their active sites, thereby reducing estrogen biosynthesis. This mechanism underpins its potential applications in treating hormone-dependent cancers .
The physical properties of 4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine include:
Key chemical properties include:
These properties make it suitable for further chemical modifications and applications in drug development.
The applications of 4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine span various scientific fields:
Research into this compound's interactions with biological molecules continues to reveal its significance in medicinal chemistry and related fields.
The core tetrahydroimidazo[4,5-c]pyridine scaffold of 4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 7271-08-1) is efficiently constructed via Pictet-Spengler cyclization. This one-pot multi-component reaction involves the condensation of histamine hydrochloride with formaldehyde or substituted aldehydes under acidic conditions, followed by spontaneous cyclization. The reaction proceeds with high atom economy and yields the bicyclic framework in a single step [3] [5]. When benzaldehyde derivatives are employed, C4-substituted analogs are obtained, though steric hindrance from bulky groups (e.g., phenyl) significantly reduces yield [3].
Solvent selection critically influences reaction kinetics and purity. Aqueous acetic acid (AcOH/H₂O) provides optimal protonation for imine formation, while aprotic solvents like acetonitrile facilitate the dehydration step. Temperature control (60–80°C) prevents N3-overalkylation byproducts [3].
Table 1: Solvent Optimization for Pictet-Spengler Reaction
Solvent System | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|
AcOH/H₂O (1:1) | 80 | 78 | 95 |
Acetonitrile | 60 | 85 | 92 |
Methanol | 65 | 70 | 90 |
Ethanol | 70 | 75 | 88 |
Microwave irradiation dramatically enhances the efficiency of tetrahydroimidazo[4,5-c]pyridine synthesis, reducing reaction times from hours to minutes while improving regioselectivity. Solid-phase protocols employing Wang resin-linked histamine precursors enable rapid library generation. After immobilizing histamine via carboxyester linkages, aldehydes (e.g., isonicotinaldehyde for the 4-pyridyl variant) are introduced under microwave irradiation (100–120°C, 20–30 min). Acidic cleavage (TFA/DCM) releases the target compound with >90% purity, minimizing chromatographic purification [3] [5].
Key advantages include:
Table 2: Microwave Optimization Parameters
Power (W) | Time (min) | Temperature (°C) | Yield (%) |
---|---|---|---|
150 | 15 | 100 | 82 |
200 | 10 | 120 | 88 |
250 | 8 | 130 | 85 |
Late-stage diversification of the tetrahydroimidazo[4,5-c]pyridine core leverages transition metal-catalyzed cross-coupling. Buchwald-Hartwig amination at N5 installs arylamino groups using Pd₂(dba)₃/XPhos catalytic systems, enabling access to analogs with extended π-systems for bioactivity studies. Conversely, Suzuki-Miyaura coupling on halogenated pyridin-4-yl substituents (e.g., 3-bromo derivatives) introduces aryl/heteroaryl motifs with excellent functional group tolerance [4] [10].
Critical optimization factors:
Solvent-free synthesis aligns with green chemistry principles for this compound. Mechanochemical grinding of histamine hydrochloride with paraformaldehyde and pyridine-4-carboxaldehyde in a ball mill (30 Hz, 1–2h) delivers the target scaffold in 75–82% yield. This approach eliminates volatile organic solvents (VOCs), reduces energy consumption by 60%, and simplifies workup (water wash only) [3].
Additional sustainable features:
N5-functionalization generates analogs with tailored pharmacodynamic profiles. Acylation with benzoyl chloride derivatives under Schotten-Baumann conditions (10% NaOH, 0°C) yields benzamides (e.g., compound 8a, Ki = 0.435 µM against P. gingivalis glutaminyl cyclase). Alternatively, reductive amination with pyridinecarboxaldehydes using NaBH₃CN enhances bacterial enzyme inhibition 100-fold versus the parent compound [3].
Structure-activity relationship (SAR) insights:
Table 3: Bioactivity of Key N5-Modified Derivatives
Compound | R Group | Ki (µM) vs PgQC | Activity Change |
---|---|---|---|
4 | H (Parent) | >10 | Baseline |
7a | Benzyl | 0.909 | 60-fold increase |
8a | Benzoyl | 0.435 | 120-fold increase |
7b | Phenethyl | 6.470 | 1.5-fold increase |
8d | Cinnamoyl | 1.575 | 6-fold increase |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7